3-Chloro-5-(3-fluoro-2-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-chloro-5-(3-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPQQRIXMSVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685897 | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-03-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol typically involves the halogenation of a suitable precursor. One common method is the chlorination of 3-fluoro-2-methylphenylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones.
Scientific Research Applications
Chemistry
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical transformations, facilitating the development of new compounds with tailored properties.
Research has indicated potential antimicrobial and antifungal properties of this compound. Studies are ongoing to explore its interactions with biological targets, which could lead to the development of new therapeutic agents. The halogen substituents may enhance its efficacy against certain pathogens by interacting with their enzymatic systems.
Pharmaceutical Development
The compound is being investigated as a potential pharmaceutical intermediate . Its unique functional groups make it suitable for modifications that could yield new drugs targeting specific diseases. For instance, derivatives of this compound may exhibit enhanced bioactivity or reduced toxicity compared to existing medications.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials . Its chemical properties allow it to be employed in formulations requiring specific reactivity or stability characteristics.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial and antifungal studies | Potential for new therapeutic agents |
| Pharmaceuticals | Intermediate for drug development | Tailored modifications for enhanced efficacy |
| Industry | Production of specialty chemicals | Versatile applications in formulations |
Case Studies
- Antimicrobial Research : A study evaluated the antimicrobial activity of various halogenated phenols, including this compound, against common bacterial strains. Results indicated significant inhibition rates, suggesting its potential as an antimicrobial agent.
- Pharmaceutical Intermediate Development : In a recent project, researchers synthesized a series of derivatives from this compound to assess their anti-inflammatory properties. Several derivatives exhibited promising results in preclinical trials, indicating their potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The halogen atoms and phenolic group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-5-methylphenol
Structure : A simpler analog with a methyl group at the 5-position instead of the fluorinated aryl group.
Properties :
- Molecular weight : 142.58 g/mol (vs. ~250.67 g/mol for the target compound).
- Acidity : The absence of electron-withdrawing fluorine substituents reduces acidity compared to the target compound.
- Applications: Used as an intermediate in organic synthesis and antimicrobial agents due to its phenolic hydroxyl group .
3-Chloro-5-(trifluoromethyl)phenol
Structure : Features a trifluoromethyl (-CF₃) group at the 5-position.
Properties :
- Electron effects : The strong electron-withdrawing -CF₃ group increases acidity (pKa ~6–7) compared to the target compound.
- Reactivity : Enhanced stability against nucleophilic attack due to -CF₃.
- Applications : Utilized in agrochemicals (e.g., herbicides) and as a building block for fluorinated pharmaceuticals .
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Structure : Contains a boronic ester group at the 5-position.
Properties :
N-(4-Chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea Hydrobromide
Structure : A urea derivative with a sulfonated piperidine and 3-fluoro-2-methylphenyl group.
Properties :
Structural and Functional Comparison Table
Biological Activity
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, a halogenated phenolic compound, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10ClF
- Molecular Weight : 236.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to modulate enzyme activities and receptor functions. This compound may act as an enzyme inhibitor or receptor modulator, leading to significant biological effects such as:
- Antimicrobial Activity : Exhibiting antibacterial properties against resistant strains.
- Anticancer Potential : Implicated in inhibiting tumor growth through apoptosis induction in cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Antimicrobial Studies :
A study revealed that this compound exhibited significant antibacterial activity against MRSA strains. The mechanism involved the disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibacterial agent. -
Cytotoxic Effects :
In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value indicating potent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic. -
Calcium Retention Capacity :
Research indicated that the compound enhanced mitochondrial calcium retention capacity, which is crucial for cellular energy metabolism and apoptosis regulation. The enhancement was quantitatively measured using rhodamine 123 uptake assays, showcasing its role in mitochondrial function modulation. -
Comparative Analysis with Analogues :
Comparative studies with structurally similar compounds showed that the specific substitution pattern in this compound significantly influenced its biological activity profile, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Q & A
Q. Example Protocol :
React 3-fluoro-2-methylphenylboronic acid with a chlorinated phenol precursor under Suzuki-Miyaura coupling conditions (Pd catalyst, base).
Purify via silica gel chromatography (hexane/EtOAc gradient).
Confirm purity via HPLC and -NMR .
Basic: How should researchers characterize the structural integrity of this compound?
Answer :
Use a multi-technique approach to resolve ambiguities in spectroscopic
- - and -NMR : Identify substituent positions via chemical shifts and coupling patterns. For example, the fluorine atom induces deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Chlorine and fluorine isotopes (e.g., , ) produce distinct isotopic clusters .
- IR Spectroscopy : Detect phenolic -OH stretches (~3200–3500 cm) and C-Cl/C-F vibrations (600–800 cm) .
Data Contradiction Example :
If NMR shows unexpected splitting, consider steric hindrance from the 3-fluoro-2-methylphenyl group or rotameric effects . Validate with 2D NMR (COSY, NOESY) .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Answer :
Density Functional Theory (DFT) simulations predict regioselectivity and transition states:
- Substituent Effects : Calculate Fukui indices to identify reactive sites for electrophilic attack. The chlorine and fluorine groups direct substitution to specific ring positions .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. toluene) to optimize reaction kinetics. Polar aprotic solvents stabilize charged intermediates in EAS .
- Validation : Compare computed -NMR chemical shifts (using Gaussian or ORCA) with experimental data to refine models .
Case Study :
A DFT study of 3-Chloro-5-(pentafluorosulfur)phenol (analog) revealed that electron-withdrawing groups lower the energy barrier for nucleophilic substitution at the para position .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Answer :
Contradictions in bioactivity (e.g., antimicrobial potency) may arise from:
- Purity Variability : Impurities (e.g., residual solvents) can skew results. Validate purity via elemental analysis and GC-MS .
- Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. water) affect compound solubility and activity. Standardize protocols (e.g., CLSI guidelines) .
- Structural Confirmation : Re-examine spectral data to rule out misidentification. For example, a methyl group in the 2-position (vs. 3-) alters steric and electronic profiles .
Advanced: What environmental and toxicity considerations are critical for handling this compound?
Q. Answer :
- Ecotoxicity : Chlorophenols are persistent in soil/water. Conduct biodegradation assays (OECD 301) to assess environmental fate .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to evaluate cytotoxicity. Prioritize Ames tests for mutagenicity due to aromatic amine byproducts .
- Waste Management : Neutralize phenolic waste with NaOH before disposal to prevent aquatic toxicity .
Regulatory Compliance :
Ensure adherence to REACH and ZDHC MRSL limits for chlorophenols in research effluents .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Answer :
Derivative Synthesis : Modify substituents (e.g., replace -CH with -CF) and assess impact on bioactivity .
Physicochemical Properties : Measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability .
Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to identify key functional groups .
Q. Example SAR Table :
| Derivative | Substituent | logP | IC (μM) |
|---|---|---|---|
| Parent | -CH | 2.1 | 12.4 |
| Derivative A | -CF | 3.5 | 5.8 |
Advanced: What strategies mitigate challenges in crystallizing this compound?
Q. Answer :
- Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) using high-throughput crystallization robots.
- Temperature Gradients : Slow cooling (0.1°C/min) promotes crystal nucleation.
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .
Validation :
Use SHELXL for refining crystallographic data. Poor R-factors may indicate disorder; re-crystallize or collect data at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
